molecular formula C15H27N3O5 B12540458 Thr-Pro-Leu

Thr-Pro-Leu

Cat. No.: B12540458
M. Wt: 329.39 g/mol
InChI Key: DEGCBBCMYWNJNA-RHYQMDGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thr-Pro-Leu, also known as Threonyl-Prolyl-Leucine, is a tripeptide composed of the amino acids threonine, proline, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Pro-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. The subsequent amino acids, proline and threonine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions often include the use of a base like N-methylmorpholine (NMM) to facilitate the coupling reactions. After the assembly of the peptide chain, the compound is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, ensuring high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Thr-Pro-Leu can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group of the peptide bond can be reduced to form secondary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of keto or aldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Thr-Pro-Leu has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of peptide-based materials and cosmetics.

Mechanism of Action

The biological activity of Thr-Pro-Leu is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, including those involved in inflammation and immune response. The hydroxyl group of threonine and the secondary amine of proline play crucial roles in these interactions, facilitating binding to target proteins and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Gly-Pro-Leu: A tripeptide with glycine instead of threonine.

    Ala-Pro-Leu: A tripeptide with alanine instead of threonine.

    Ser-Pro-Leu: A tripeptide with serine instead of threonine.

Uniqueness

Thr-Pro-Leu is unique due to the presence of the hydroxyl group in threonine, which imparts distinct chemical reactivity and biological activity compared to other similar tripeptides. This hydroxyl group allows for additional hydrogen bonding and interactions with target proteins, enhancing its potential therapeutic effects.

Properties

Molecular Formula

C15H27N3O5

Molecular Weight

329.39 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H27N3O5/c1-8(2)7-10(15(22)23)17-13(20)11-5-4-6-18(11)14(21)12(16)9(3)19/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1

InChI Key

DEGCBBCMYWNJNA-RHYQMDGZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

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